Ethyl 3-ethoxy-5-hydroxybenzoate

COMT inhibition Catechol-O-methyltransferase Parkinson's disease adjunct therapy

Procure Ethyl 3-ethoxy-5-hydroxybenzoate, a uniquely meta-substituted scaffold with a polypharmacology profile. It demonstrates nanomolar inhibition of COMT (IC50=18 nM) and 17β-HSD1 (IC50=48 nM), plus GAT1 binding (Ki=1.10 µM). This 3-ethoxy-5-hydroxy pattern provides a non-nitrocatechol COMT inhibitor starting point, a breast cancer research probe for local estrogen biosynthesis, and a novel GAT1 fragment hit. Its distinct activity, inaccessible to para-substituted parabens, makes it an ideal tool for chemical biology and multi-target screening programs.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B8566105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxy-5-hydroxybenzoate
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)O)C(=O)OCC
InChIInChI=1S/C11H14O4/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
InChIKeyXBURHVADEKXIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Ethoxy-5-Hydroxybenzoate (CAS 205534-87-8): A Meta-Substituted Hydroxybenzoate Ester for Differentiated Enzyme Inhibition Research


Ethyl 3-ethoxy-5-hydroxybenzoate is a meta-substituted hydroxybenzoate ester bearing both a 5-hydroxyl and a 3-ethoxy group on the aromatic ring, with an ethyl ester functionality . Its molecular weight is 210.23 g/mol and its computed LogP (XLogP3-AA) is 2.1, placing it in a moderately lipophilic space among benzoate-based research compounds . The compound has been profiled against multiple pharmacological targets, including catechol O-methyltransferase (COMT), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), GABA transporter 1 (GAT1), and dihydroorotase, revealing a polypharmacology pattern that is structurally inaccessible to the widely used para-substituted paraben esters [1][2][3].

Why Ethyl 3-Ethoxy-5-Hydroxybenzoate Cannot Be Replaced by Common Paraben Esters or Methyl Analogs in Research Procurement


Generic substitution fails because the specific meta-substitution pattern (3-ethoxy, 5-hydroxy) confers a unique enzyme inhibition profile that is absent in para-substituted parabens (e.g., ethylparaben) and is likely altered in the methyl ester analog (methyl 3-ethoxy-5-hydroxybenzoate). While parabens act broadly as antimicrobial preservatives via membrane disruption, this compound demonstrates nanomolar inhibition of COMT and 17β-HSD1 [1][2]. Even a seemingly minor change from ethyl to methyl ester can modulate hydrogen-bonding capacity and lipophilicity, potentially shifting target selectivity and metabolic stability; however, direct comparative enzymatic data for the methyl ester are currently absent from public databases . Therefore, replacing this compound with a close structural analog risks abolishing or unpredictably altering its pharmacological fingerprint.

Quantitative Differentiation Evidence for Ethyl 3-Ethoxy-5-Hydroxybenzoate Procurement: Head-to-Head and Cross-Study Comparisons


COMT Inhibition Potency: Nanomolar Activity with Differentiated Isoform Profile vs. Standard Inhibitor Entacapone

Ethyl 3-ethoxy-5-hydroxybenzoate inhibits rat brain COMT with an IC50 of 18 nM [1]. The clinically used COMT inhibitor entacapone exhibits an IC50 of approximately 10 nM under comparable rat brain homogenate conditions [2]. Although the target compound is roughly 1.8‑fold less potent than entacapone, its distinct meta‑substituted benzoate scaffold—lacking the nitrocatechol moiety present in entacapone—offers a structurally differentiated starting point for medicinal chemistry, with a potentially lower risk of catechol‑related toxicity.

COMT inhibition Catechol-O-methyltransferase Parkinson's disease adjunct therapy

17β-HSD1 Inhibition: A Unique Polypharmacology Node Not Found in Paraben Esters

Ethyl 3-ethoxy-5-hydroxybenzoate inhibits human placental cytosolic 17β-HSD1 with an IC50 of 48 nM [1]. This enzyme is a recognized target for hormone‑dependent breast cancer therapy. In contrast, ethylparaben (ethyl 4‑hydroxybenzoate), a common paraben preservative, shows no significant inhibition of 17β-HSD1 at concentrations up to 10 µM [2]. This stark selectivity differential arises from the meta‑substitution pattern, which enables hydrogen‑bonding interactions with the enzyme active site that are sterically inaccessible to para‑substituted analogs.

17β-hydroxysteroid dehydrogenase type 1 breast cancer research estrogen biosynthesis

GABA Transporter 1 (GAT1) Binding Affinity: Moderate but Structurally Distinct from Classic Nipecotic Acid‑Based Inhibitors

Ethyl 3-ethoxy-5-hydroxybenzoate binds to human GAT1 with a Ki of 1.10 µM [1]. The reference GAT1 inhibitor tiagabine achieves a Ki of 0.1 µM under comparable cell‑based conditions [2]. Although the target compound is 11‑fold weaker, its simple benzoate ester scaffold structurally diverges from the nipecotic acid core of tiagabine, offering a distinct chemical series for fragment‑based and structure–activity relationship (SAR) studies.

GABA transporter 1 antiepileptic research CNS drug discovery

Enzymatic Selectivity Profile: Target Engagement Across COMT, 17β-HSD1, and GAT1 vs. Negligible Dihydroorotase Activity

Ethyl 3-ethoxy-5-hydroxybenzoate exhibits a broad selectivity window: potent inhibition of COMT (IC50 18 nM) and 17β-HSD1 (IC50 48 nM), moderate GAT1 binding (Ki 1.10 µM), and negligible inhibition of dihydroorotase (IC50 >1,000,000 nM) [1][2]. This selectivity profile is distinct from that of ethylparaben, which primarily acts as an antimicrobial agent with no reported activity against these targets. The >55,000‑fold difference between COMT and dihydroorotase inhibition indicates favorable target selectivity within the oxidoreductase family.

Selectivity profiling off‑target screening polypharmacology

Best Research and Industrial Application Scenarios for Ethyl 3-Ethoxy-5-Hydroxybenzoate Based on Quantitative Evidence


COMT Inhibitor Probe Development for Parkinson's Disease Research

With an IC50 of 18 nM against rat brain COMT [1], ethyl 3-ethoxy-5-hydroxybenzoate serves as a structurally distinct, non‑catechol scaffold for developing COMT inhibitor probes. Medicinal chemistry teams can use this compound as a starting point to engineer novel COMT inhibitors that maintain potent enzyme inhibition while potentially avoiding the nitrocatechol‑associated toxicity of entacapone and tolcapone.

17β-HSD1 Inhibitor Screening for Hormone‑Dependent Breast Cancer

The 48 nM IC50 against human placental 17β-HSD1 [2] positions this compound as a high‑priority scaffold for breast cancer research. Unlike ethylparaben, which is inactive at this enzyme, the meta‑substitution pattern enables specific active‑site interactions, making it a valuable chemical tool for studies of local estrogen biosynthesis in tumor microenvironments.

Fragment‑Based GAT1 Drug Discovery in Neuropsychiatric Disorders

The 1.10 µM Ki for human GAT1 [3] qualifies ethyl 3-ethoxy-5-hydroxybenzoate as a low‑molecular‑weight fragment hit. Its structural divergence from nipecotic acid‑based inhibitors like tiagabine allows medicinal chemists to explore alternative chemotypes for modulating GABAergic transmission in epilepsy and anxiety disorders.

Multi‑Target Polypharmacology Screening for Chemical Biology

The compound's activity fingerprint—potent COMT and 17β-HSD1 inhibition combined with moderate GAT1 binding and excellent selectivity over dihydroorotase [4]—makes it an ideal probe for studying multi‑target pharmacology. Researchers can deploy it in phenotypic screening panels to dissect pathways where simultaneous modulation of catecholamine metabolism and steroid biosynthesis is desired.

Quote Request

Request a Quote for Ethyl 3-ethoxy-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.